![molecular formula C25H22N4O2 B2404023 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide CAS No. 899953-43-6](/img/structure/B2404023.png)
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide
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Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MN-64 is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, DNA damage response, and Wnt signaling pathways.
Scientific Research Applications
Synthesis and Antimicrobial Activity : Abdelhamid, Ismail, El Gendy, and Ghorab (2008) synthesized compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, demonstrating significant antimicrobial activity against gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Topical Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential use in topical drug delivery (Rautio et al., 2000).
Antibacterial Activity and Crystal Structure : Cai Zhi (2010) reported on the synthesis of a molecule structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, exhibiting good antibacterial activity and providing insights into its crystal structure (Cai Zhi, 2010).
Chemoselective Synthesis and Anticoagulant Screening : Nguyen and Ma (2017) discussed the chemoselective synthesis of compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide and their anticoagulant effects (Nguyen & Ma, 2017).
Synthesis and Screening as Bacterial Biofilm Inhibitor : Ejaz et al. (2021) synthesized N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives and evaluated them as bacterial biofilm inhibitors, highlighting their potential in preventing drug resistance (Ejaz et al., 2021).
Synthesis and Antimicrobial Evaluation : Gul et al. (2017) prepared and evaluated a series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activity (Gul et al., 2017).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with potential antioxidant and anticancer activities, which may have structural similarities to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide (Tumosienė et al., 2020).
properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(21-9-8-18-4-1-2-5-19(18)16-21)26-22-7-3-6-20(17-22)23-10-11-24(28-27-23)29-12-14-31-15-13-29/h1-11,16-17H,12-15H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFRZQJUECBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide |
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